molecular formula C19H16F4N2O3 B2515085 4-benzyl-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxomorpholine-3-carboxamide CAS No. 1351587-99-9

4-benzyl-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxomorpholine-3-carboxamide

Cat. No. B2515085
CAS RN: 1351587-99-9
M. Wt: 396.342
InChI Key: MUUDHSDJONOPGJ-UHFFFAOYSA-N
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Description

The compound "4-benzyl-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxomorpholine-3-carboxamide" is a structurally complex molecule that has been synthesized and characterized in research. It is related to various other compounds that have been studied for their potential biological activities, including anticancer properties and as inhibitors in various biological assays.

Synthesis Analysis

The synthesis of related fluorinated carboxamide compounds often involves the introduction of fluorinated amide substituents to achieve desired biological activities. For example, a compound with potent activity as a leukotriene receptor antagonist was synthesized through an enantioselective process, which included a diastereoselective alkylation as a key step to establish chirality . Although the specific synthesis of "4-benzyl-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxomorpholine-3-carboxamide" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of a related compound, "4-benzyl-5-oxomorpholine-3-carbamide," was determined using single-crystal X-ray diffraction and characterized by various spectroscopic methods. Theoretical calculations, including Density Functional Theory (DFT), were used to optimize the molecular geometry and to compare with experimental data. The study of this compound's structure provided insights into its vibrational spectra, electronic properties, and potential reactive sites .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be explored through computational methods, such as calculating bond dissociation energies to investigate autoxidation and degradation properties. Additionally, molecular dynamics simulations can identify interactions with water molecules, which is crucial for understanding the compound's behavior in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of related carboxamide derivatives have been extensively studied. For instance, the temperature-dependent polymorphism of a fluorinated carboxamide compound was examined, revealing the importance of intermolecular interactions in the crystal state and the strength of intramolecular hydrogen bonds . Similarly, the biological activities of various N-(ferrocenylmethyl)benzene-carboxamide derivatives were assessed, with some compounds showing cytotoxic effects on breast cancer cell lines . These studies highlight the significance of fluorine atoms and the amide group in modulating the properties and activities of these compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Aryl carboxamides, including those with fluorinated components, are crucial structural units in several biologically active compounds. Research efforts include the synthesis of mono- and difluorinated naphthoic acids, demonstrating the importance of fluorinated aryl carboxamides in developing new chemical entities with potential biological activities (Tagat et al., 2002).

Biological Activities

  • Fluorinated compounds have been synthesized and characterized, showing significant antimicrobial activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests the potential of fluorinated aryl carboxamides in the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Material Science Applications

  • Research into the synthesis and properties of novel polymers, including those derived from fluorinated diamines and dianhydrides, highlights the application of such compounds in creating materials with exceptional thermal stability, low moisture absorption, and high hygrothermal stability. This points to the relevance of fluorinated aryl carboxamides in the field of advanced materials science (Xie et al., 2001).

Anticancer Research

  • N-(Ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and shown to exhibit cytotoxic effects on breast cancer cell lines, suggesting the potential use of fluorinated aryl carboxamides in cancer research and therapy development (Kelly et al., 2007).

properties

IUPAC Name

4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O3/c20-15-7-6-13(8-14(15)19(21,22)23)24-18(27)16-10-28-11-17(26)25(16)9-12-4-2-1-3-5-12/h1-8,16H,9-11H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUDHSDJONOPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide

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